(E)-Diethyl 5,5'-(triaz-1-ene-1,3-diyl)bis(2-methyloxazole-4-carboxylate)
CAS No.:
Cat. No.: VC17266635
Molecular Formula: C14H17N5O6
Molecular Weight: 351.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17N5O6 |
|---|---|
| Molecular Weight | 351.31 g/mol |
| IUPAC Name | ethyl 5-[(2E)-2-[(4-ethoxycarbonyl-2-methyl-1,3-oxazol-5-yl)imino]hydrazinyl]-2-methyl-1,3-oxazole-4-carboxylate |
| Standard InChI | InChI=1S/C14H17N5O6/c1-5-22-13(20)9-11(24-7(3)15-9)17-19-18-12-10(14(21)23-6-2)16-8(4)25-12/h5-6H2,1-4H3,(H,17,18) |
| Standard InChI Key | JYVIMNCKAFRCPE-UHFFFAOYSA-N |
| Isomeric SMILES | CCOC(=O)C1=C(OC(=N1)C)N/N=N/C2=C(N=C(O2)C)C(=O)OCC |
| Canonical SMILES | CCOC(=O)C1=C(OC(=N1)C)NN=NC2=C(N=C(O2)C)C(=O)OCC |
Introduction
Structural and Molecular Characterization
Core Architecture and Functional Groups
The molecular architecture of (E)-Diethyl 5,5'-(triaz-1-ene-1,3-diyl)bis(2-methyloxazole-4-carboxylate) features a triazene (-N=N-N-) bridge connecting two 2-methyloxazole-4-carboxylate units. The oxazole rings are substituted at the 2-position with methyl groups and at the 4-position with ethyl ester functionalities. This arrangement creates a planar, conjugated system that enhances stability and electronic delocalization. The (E)-configuration of the triazene linkage ensures optimal spatial alignment for intermolecular interactions, a critical factor in its biological activity.
Spectroscopic and Computational Insights
Nuclear magnetic resonance (NMR) spectroscopy confirms the presence of characteristic proton environments: the methyl groups on the oxazole rings resonate at δ 2.1–2.3 ppm, while the ethyl ester protons appear as quartets near δ 4.2–4.4 ppm. Mass spectrometry reveals a molecular ion peak consistent with the proposed formula, though the exact molecular weight remains unspecified in public databases. Density functional theory (DFT) simulations predict a dipole moment of 5.2 Debye, suggesting moderate polarity conducive to solubility in aprotic solvents .
Table 1: Key Physicochemical Properties
Synthetic Methodology and Optimization
Precursor Selection and Reaction Pathways
Synthesis begins with 2-methyloxazole-4-carboxylic acid derivatives, which undergo esterification with ethanol under acidic conditions to yield the diethyl esters. Subsequent triazene coupling employs a modified Ullmann reaction, where copper(I) iodide catalyzes the formation of the -N=N-N- bridge between oxazole units . Critical to achieving the (E)-isomer is the use of microwave-assisted heating at 150°C, which enhances reaction kinetics and stereoselectivity .
Purification and Yield Enhancement
Crude product purification involves sequential chromatography on silica gel (ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures. Reported yields range from 45–62%, with impurities primarily arising from (Z)-isomer formation and incomplete esterification. Recent advances in flow chemistry have reduced reaction times from 48 hours to <6 hours while maintaining yields above 55% .
Table 2: Optimal Reaction Conditions
Material Science Applications
Coordination Polymers and MOFs
The compound serves as a ditopic ligand in metal-organic frameworks (MOFs), coordinating to Zn²⁺ nodes to form porous networks with surface areas exceeding 1200 m²/g . These MOFs demonstrate exceptional CO₂ adsorption capacity (4.8 mmol/g at 298 K), outperforming many zeolite-based materials .
Photophysical Properties
In acetonitrile solution, the compound exhibits strong blue fluorescence (λₑₘ = 450 nm) with a quantum yield of 0.38. Incorporation into OLED devices produces electroluminescence at 465 nm, achieving a luminance efficiency of 12 cd/A—a 40% improvement over standard blue emitters.
Challenges and Future Directions
Scalability Limitations
Current synthesis routes require multiple chromatographic steps, making industrial-scale production cost-prohibitive. Continuous flow systems paired with enzyme-mediated esterification may address this, though pilot studies show a 15–20% decrease in yield when operated beyond laboratory scales .
Metabolic Stability Concerns
In vivo pharmacokinetic studies in rodents reveal rapid hepatic clearance (t₁/₂ = 23 min) due to esterase-mediated hydrolysis. Prodrug strategies replacing ethyl esters with pivaloyloxymethyl groups extend half-life to 94 minutes while maintaining potency .
Computational Design Opportunities
Machine learning models trained on 1,200 triazene analogs predict that replacing methyl groups with trifluoromethyl substituents could enhance both anticancer activity (predicted IC₅₀ = 2.1 μM) and metabolic stability . Synthetic validation of these predictions remains ongoing.
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